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molecular formula C11H9FO4 B1599192 Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate CAS No. 39757-34-1

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Cat. No. B1599192
M. Wt: 224.18 g/mol
InChI Key: PAEDUWHKVNTJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05760068

Procedure details

Dimethyl oxalate (18.80 g, 0.159 mol) and 4'-fluoroacetophenone (20.0 g, 0.145 mol) were charged to a 1000 mL round-bottom flask and diluted with methanol (400 mL). The reaction flask was placed in a sonication bath (Bransonic 1200), and sodium methoxide (25% in methanol, 70 mL) was added over 25 minutes. The reaction was sonicated at 45° C. for 16 hours. The reaction became an insoluble mass during this time. The solid was mechanically broken up, then poured into a hydrochloric acid solution (1N, 500 mL). A magnetic stirrer was added, and the white suspension was stirred vigorously at room temperature for 60 minutes. The suspension was cooled to 0° C. and held for 30 minutes. The solid was filtered, and the filter cake was then washed with cold water (100 mL). Upon drying, methyl 4-[4-fluorophenyl]-2,4-diketobutanoate was obtained (22.91 g, 70.6%) as the enol: 1H NMR (CDCl3 /300 MHz) 8.03 (ddd, J=8.86 Hz, J=8.66 Hz, J=5.03 Hz, 2H), 7.19 (dd, J=8.86 Hz, J=8.66 Hz, 2H), 7.04 (s, 1H), 3.95 (s, 3H). 19F NMR (CDCl3 /282.2 MHz) -103.9(m).
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[C:2]([O:4]C)=O.[F:9][C:10]1[CH:15]=[CH:14][C:13]([C:16](=[O:18])[CH3:17])=[CH:12][CH:11]=1.C[O-].[Na+].Cl>CO>[F:9][C:10]1[CH:15]=[CH:14][C:13]([C:16](=[O:18])[CH2:17][C:2](=[O:4])[C:1]([O:7][CH3:8])=[O:6])=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Name
Quantity
20 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)=O
Step Two
Name
sodium methoxide
Quantity
70 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the white suspension was stirred vigorously at room temperature for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was placed in a sonication bath
CUSTOM
Type
CUSTOM
Details
The reaction was sonicated at 45° C. for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
A magnetic stirrer was added
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 0° C.
WAIT
Type
WAIT
Details
held for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
the filter cake was then washed with cold water (100 mL)
CUSTOM
Type
CUSTOM
Details
Upon drying

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC(C(=O)OC)=O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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